Dimethylsulfide gold chloride
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Overview
Description
Dimethylsulfide gold chloride, also known as chloro(dimethylsulfide)gold(I), is a coordination complex of gold. It is characterized by its dimethylsulfide ligand coordinated to a gold(I) center with a chloride ligand. This compound is commonly used in organic synthesis as a mild and selective catalyst for various transformations .
Preparation Methods
Dimethylsulfide gold chloride can be synthesized through several methods:
Dissolving Gold in Aqua Regia: Gold is dissolved in aqua regia to form chloroauric acid, followed by the addition of dimethylsulfide.
Using Sodium Tetrachloroaurate: Sodium tetrachloroaurate can be used as the source of gold(III), which is then reacted with dimethylsulfide.
Elemental Gold in DMSO/Conc HCl: A simple preparation starts from elemental gold in dimethyl sulfoxide (DMSO) and concentrated hydrochloric acid (HCl) where DMSO acts as an oxidant and the formed dimethylsulfide as a ligand.
Chemical Reactions Analysis
Dimethylsulfide gold chloride undergoes several types of reactions:
- The dimethylsulfide ligand is easily displaced by other ligands. For example, when reacted with another ligand (L), the reaction is as follows:
Ligand Substitution: Me2SAuCl+L→LAuCl+Me2S
Since dimethylsulfide is volatile, the new complex LAuCl is often easily purified .Decomposition: When exposed to light, heat, or air, this compound decomposes to elemental gold.
Scientific Research Applications
Dimethylsulfide gold chloride has a variety of scientific applications:
Catalysis: It is used as a catalyst in the synthesis of organic compounds, such as amino acids, peptides, and polymers.
Electrochemical Devices: It is used in the synthesis of electrochemical sensors and fuel cells.
Organic Synthesis: It is employed in the synthesis of heterocyclic compounds and other organic transformations.
Mechanism of Action
Dimethylsulfide gold chloride primarily targets terminal alkynes and substituted alkenes. It acts as a catalyst in the intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes. The dimethylsulfide ligand in the compound is easily displaced by other ligands, allowing it to interact with its targets and facilitate the reaction.
Comparison with Similar Compounds
Dimethylsulfide gold chloride can be compared with other similar compounds, such as:
Chloro(tetrahydrothiophene)gold(I): Similar to this compound, this compound also has a sulfur-containing ligand coordinated to a gold(I) center with a chloride ligand.
Bromo(dimethylsulfide)gold(I): This compound is synthesized by a similar route and has a bromide ligand instead of a chloride ligand.
This compound is unique due to its mild and selective catalytic properties, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C2H6AuCl3S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
methylsulfanylmethane;trichlorogold |
InChI |
InChI=1S/C2H6S.Au.3ClH/c1-3-2;;;;/h1-2H3;;3*1H/q;+3;;;/p-3 |
InChI Key |
ZVYKVZXVRBCBTL-UHFFFAOYSA-K |
Canonical SMILES |
CSC.Cl[Au](Cl)Cl |
Origin of Product |
United States |
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